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Compound of Interest

Compound Name:
Dimethyl (2-

oxopropyl)phosphonate

Cat. No.: B104374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of Dimethyl (2-
oxopropyl)phosphonate and its novel derivatives. It is designed to offer an objective

comparison of their performance and properties, supported by experimental data from various

analytical techniques. This document aims to serve as a valuable resource for researchers

engaged in the synthesis, characterization, and application of this important class of

organophosphorus compounds.

Comparative Analytical Data
The following tables summarize key analytical data for Dimethyl (2-oxopropyl)phosphonate
and its derivatives, facilitating a clear comparison of their structural and spectroscopic

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus

compounds. The chemical shifts in ¹H, ¹³C, and ³¹P NMR provide detailed information about the

electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

Dimethyl (2-

oxopropyl)phosphonate
CDCl₃

3.78 (d, 6H, J = 11.2 Hz, P-

OCH₃), 3.16 (d, 2H, J = 22.4

Hz, P-CH₂), 2.27 (s, 3H, CO-

CH₃)

Diethyl (2-

oxopropyl)phosphonate
CDCl₃

4.15 (quint, 4H, J = 7.6 Hz, O-

CH₂), 3.10 (d, 2H, J = 22.8 Hz,

P-CH₂), 2.25 (s, 3H, CO-CH₃),

1.32 (t, 6H, J = 7.2 Hz, CH₃)[1]

Dimethyl (1-diazo-2-

oxopropyl)phosphonate
Acetonitrile

3.81 (d, 6H, J = 12.0 Hz, P-

OCH₃), 2.25 (s, 3H, CO-CH₃)

[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

Dimethyl (2-

oxopropyl)phosphonate
CDCl₃

203.2 (d, J = 5.9 Hz, C=O),

53.0 (d, J = 6.6 Hz, P-OCH₃),

42.9 (d, J = 127.0 Hz, P-CH₂),

30.8 (s, CO-CH₃)

Diethyl (1-diazo-2-

oxopropyl)phosphonate
CDCl₃

64.1 (d, J = 217 Hz, diazo

carbon)

1-Dodecyne (synthesized

using Ohira-Bestmann

reagent)

CDCl₃

85.0, 68.2, 32.0, 29.7, 29.7,

29.5, 29.3, 28.9, 28.6, 22.8,

18.5, 14.3

Table 3: ³¹P NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ, ppm)

Diethyl methylphosphonate CDCl₃ ~32.9[3]

Diethyl ethylphosphonate Not specified ~30.1[3]

Diethyl isopropylphosphonate CDCl₃ ~28.2[3]

Diethyl benzylphosphonate Not specified ~24.5[3]

Diethyl (1-diazo-2-

oxopropyl)phosphonate
CDCl₃ 11.02

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of compounds, aiding in their identification and structural confirmation.

Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Dimethyl (2-

oxopropyl)phosphonat

e

Electron Ionization

(EI)
166[4] 124, 109, 85, 43[4][5]

Diethyl

isopropylphosphonate

Electron Ionization

(EI)
180

138, 110, 93, 82, 65,

47, 43[6]

Diethyl

methylphosphonate

Electron Ionization

(EI)
152

124, 110, 97, 82, 65,

47[6]

Dimethyl

methylphosphonate

Electron Ionization

(EI)
124 109, 94, 79, 63[6]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 5: Infrared (IR) Spectroscopy Data

Compound Technique
Key Absorption Bands
(cm⁻¹) and Assignments

Dimethyl (2-

oxopropyl)phosphonate
Gas Phase

2960 (C-H stretch), 1725 (C=O

stretch), 1260 (P=O stretch),

1035 (P-O-C stretch)[7]

Diethyl (1-diazo-2-

oxopropyl)phosphonate
Neat

2986 (C-H stretch), 2117 (N₂

stretch), 1655 (C=O stretch),

1260 (P=O stretch), 1006 (P-

O-C stretch)

General Phosphoramidates Not specified

1192 (P=O stretch),

1095/1082/1013 (P-N/P-O

stretch)[8]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and

comparison of analytical data.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., Bruker Avance 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCl₃)

Phosphonate sample

Internal standard (e.g., Tetramethylsilane, TMS for ¹H and ¹³C; 85% H₃PO₄ for ³¹P)
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Procedure:

Sample Preparation: Dissolve 5-10 mg of the phosphonate derivative in approximately 0.6

mL of the deuterated solvent in an NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ³¹P).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer

relaxation delay may be required.

³¹P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use an

external reference of 85% H₃PO₄.[3]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal or external standard.

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (Electron Ionization)
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Objective: To determine the molecular weight and fragmentation pattern of the phosphonate

derivative.

Materials:

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Helium (carrier gas for GC)

Phosphonate sample

Solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

Sample Introduction:

GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the

GC. The compound will be separated on the GC column and then introduced into the

mass spectrometer.

Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it

directly into the ion source.

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV)

to generate a molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the phosphonate derivative.

Materials:

Fourier Transform Infrared (FTIR) spectrometer

Sample holder (e.g., KBr pellets for solids, salt plates for liquids, or an Attenuated Total

Reflectance (ATR) accessory)

Phosphonate sample

Procedure:

Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and

press it into a thin, transparent pellet.

ATR: Place the sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder or ATR

crystal.

Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically

subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups (e.g., C=O, P=O, P-O-C, C-H).

X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of a crystalline

phosphonate derivative.

Materials:
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Single-crystal X-ray diffractometer

Suitable single crystal of the phosphonate derivative

Cryoprotectant (if data is collected at low temperature)

Procedure:

Crystal Growth: Grow a single crystal of suitable size and quality from an appropriate solvent

system.

Crystal Mounting: Mount a single crystal on a goniometer head.

Data Collection:

Place the mounted crystal in the X-ray beam of the diffractometer.

Collect diffraction data by rotating the crystal and recording the diffraction pattern at

various orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize

thermal vibrations.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to obtain the final, accurate

atomic coordinates, bond lengths, and bond angles.[9]

Visualizations: Workflows and Logical Relationships
Experimental Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical

characterization of a novel Dimethyl (2-oxopropyl)phosphonate derivative.
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Experimental Workflow for Characterization

Synthesis & Purification

Spectroscopic Analysis Structural & Purity Analysis

Final Characterization

Synthesis of Novel Derivative

Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C, ³¹P)

Mass Spectrometry
(e.g., EI-MS) IR Spectroscopy X-ray Crystallography

(if crystalline)
Purity Assessment

(e.g., HPLC, Elemental Analysis)

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and analytical characterization of novel

phosphonate derivatives.

Phosphonates as Enzyme Inhibitors: A Logical
Relationship
Phosphonate derivatives are recognized for their potential as enzyme inhibitors, often acting as

transition-state analogs or mimics of natural phosphate substrates.[10] The diagram below

illustrates this logical relationship, taking the inhibition of autotaxin (ATX) as an example.[11]
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Phosphonates as Enzyme Inhibitors

Enzymatic Reaction

Inhibition Mechanism

Enzyme
(e.g., Autotaxin)

Product
(e.g., Lysophosphatidic Acid)

catalyzes

Inhibition of
Enzyme Activity

leads to Natural Substrate
(e.g., Lysophosphatidylcholine)

is converted to

Phosphonate Derivative
(Phosphate Mimic)

binds to active site

Click to download full resolution via product page

Caption: Logical diagram of phosphonates acting as enzyme inhibitors by mimicking natural

substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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